

Application Note: Synthesis of d-Lyxono-1,4-lactone from D-lyxose

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Compound of Interest

Compound Name: *d-Lyxono-1,4-lactone*

Cat. No.: *B1139680*

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Abstract

This application note provides a detailed protocol for the synthesis of **d-Lyxono-1,4-lactone** from D-lyxose. The synthesis involves the oxidation of D-lyxose using bromine water, followed by acidification and purification to yield the desired lactone. This method is a classical and effective way to produce **d-Lyxono-1,4-lactone**, a valuable intermediate in the synthesis of various biologically active compounds.

Introduction

d-Lyxono-1,4-lactone is a carbohydrate derivative that serves as a key building block in organic synthesis. Its chiral nature and functional groups make it a versatile precursor for the development of novel pharmaceuticals and other bioactive molecules. The synthesis described herein utilizes the well-established method of oxidizing the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification to form the stable five-membered γ -lactone ring.^{[1][2]} In aqueous solutions, D-lyxose exists in equilibrium between its cyclic and open-chain forms. The open-chain form possesses an aldehyde group that can be oxidized to a carboxyl group using bromine water, leading to the formation of D-lyxonic acid.^[1] Under acidic conditions, this acid readily cyclizes to form a mixture of γ - and δ -lactones, with the γ -lactone (**d-Lyxono-1,4-lactone**) being a major product that can be isolated.^{[1][3]}

Data Presentation

Table 1: Reagents and Molar Quantities for the Synthesis of **d-Lyxono-1,4-lactone**

Reagent	Molecular Weight (g/mol)	Amount Used	Moles (mmol)	Molar Ratio
D-lyxose	150.13	5.00 g	33.35	1.00
Potassium Carbonate	138.21	5.50 g	39.80	1.19
Bromine	159.81	2.0 mL (6.22 g)	38.92	1.17
Water	18.02	60 mL	-	-
88% Formic Acid	46.03	As needed for pH 3-4	-	-
Ethanol	46.07	50 mL (30 mL + 20 mL)	-	-

Note: The density of bromine is approximately 3.11 g/mL.

Experimental Protocol

1. Reaction Setup:

- To a round-bottomed flask, add D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g).
- Dissolve the mixture in 60 mL of water and stir at 0 °C using an ice bath.

2. Oxidation:

- While stirring vigorously at 0 °C, add bromine (2.0 mL, 77.7 mmol) dropwise to the reaction mixture.
- Continue stirring at 0 °C for 1 hour.

3. Acidification and Workup:

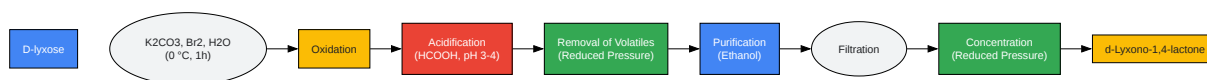
- After 1 hour, remove the ice bath and allow the mixture to warm to room temperature.

- Acidify the reaction mixture to a pH of 3-4 by the careful addition of 88% formic acid.
- Remove the volatile components under reduced pressure.

4. Purification:

- Dissolve the resulting oily residue in 30 mL of ethanol at room temperature to precipitate inorganic salts.
- Filter the mixture to remove the salts.
- Wash the collected salts with an additional 20 mL of ethanol.
- Combine the ethanolic filtrates and concentrate them under reduced pressure to yield the product.

Diagrams



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Caption: Experimental workflow for the synthesis of **d-Lyxono-1,4-lactone**.

Conclusion

The protocol detailed in this application note provides a straightforward and reproducible method for the synthesis of **d-Lyxono-1,4-lactone** from D-lyxose. The use of bromine water for oxidation is a classic and efficient approach. This procedure is suitable for researchers in organic chemistry and drug development who require a reliable source of this important chiral intermediate.

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References

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